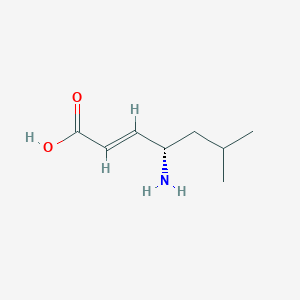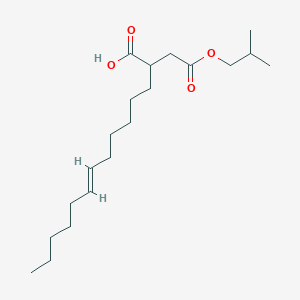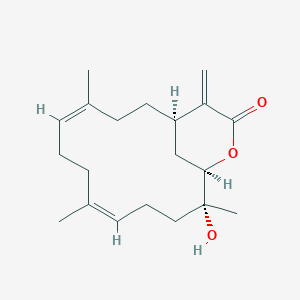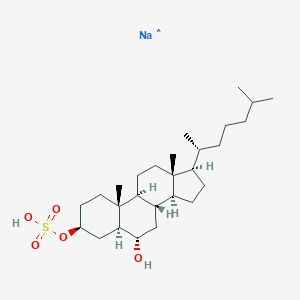![molecular formula C39H63N11O10 B233611 bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate CAS No. 144577-06-0](/img/structure/B233611.png)
bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate, also known as BHDP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. BHDP is a phosphorylated derivative of malic acid, which is a common organic acid found in many fruits and vegetables.
Mécanisme D'action
The mechanism of action of bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate is not fully understood. However, it has been proposed that bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has also been found to inhibit the replication of viruses by blocking the biosynthesis of nucleic acids. In addition, bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to have antibacterial activity against Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate in lab experiments is its broad spectrum of activity against cancer cells, viruses, and bacteria. bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to be effective against a wide range of cancer cell lines, including those that are resistant to chemotherapy. bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has also been found to be effective against a wide range of viruses, including HIV and herpes simplex virus. In addition, bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to have antibacterial activity against Gram-positive bacteria.
One of the limitations of using bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate in lab experiments is its potential toxicity. bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to be toxic to normal cells at high concentrations. Therefore, it is important to use bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate at the appropriate concentration to avoid toxicity.
Orientations Futures
There are several future directions for the research on bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate. One possible direction is to study the mechanism of action of bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate in more detail. Another possible direction is to investigate the potential of bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. In addition, the development of new derivatives of bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate with improved efficacy and reduced toxicity is another possible direction for future research.
Méthodes De Synthèse
The synthesis method of bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate involves the reaction between malic acid and phosphorus oxychloride, followed by the addition of methanol and sodium hydroxide. The resulting product is bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate, which is a white crystalline solid. The purity of bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor, antiviral, and antibacterial properties. bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to have antibacterial activity against Gram-positive bacteria.
Propriétés
Numéro CAS |
144577-06-0 |
|---|---|
Nom du produit |
bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate |
Formule moléculaire |
C39H63N11O10 |
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate |
InChI |
InChI=1S/C6H10O10P2/c1-13-17(9,10)15-5(7)3-4-6(8)16-18(11,12)14-2/h3-4H,1-2H3,(H,9,10)(H,11,12)/b4-3+ |
Clé InChI |
ACHINIHRSJXVCM-ONEGZZNKSA-N |
SMILES isomérique |
COP(=O)(O)OC(=O)/C=C/C(=O)OP(=O)(O)OC |
SMILES |
COP(=O)(O)OC(=O)C=CC(=O)OP(=O)(O)OC |
SMILES canonique |
COP(=O)(O)OC(=O)C=CC(=O)OP(=O)(O)OC |
Synonymes |
FBMP anhydride fumaroyl bis(methyl phosphate) fumaroyl bis(methylphosphate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
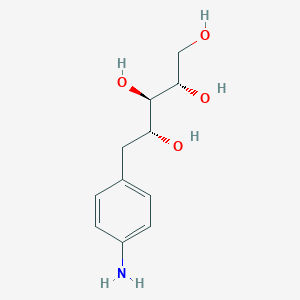

![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)
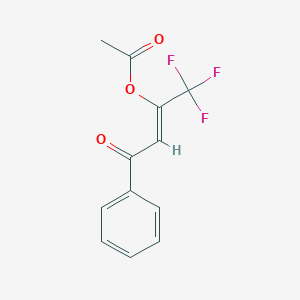
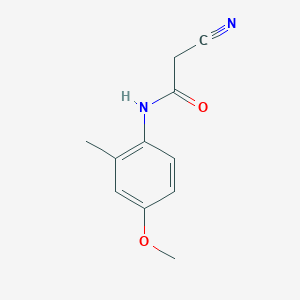
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
